
3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-substituted chalcones are often used as precursors to synthesize various pyrimidine derivatives . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive and anticonvulsant activities .
Synthesis Analysis
Thiophene-substituted chalcones can be cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These compounds can then be refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions can be carried out depending on the desired end product .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by elemental analysis and spectral studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve cyclisation and refluxing with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various experimental methods. For example, melting points can be determined in an open capillary .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyridazine moiety present in the compound is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes it a valuable scaffold for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Antidepressant and Anxiolytic Effects
Compounds with a pyridazine base have been associated with antidepressant and anxiolytic effects . This suggests potential applications in the treatment of mental health disorders such as depression and anxiety, where modulation of neurotransmitter systems is key.
Anticancer Potential
Pyridazine derivatives have been explored for their anticancer properties. The compound could be used as a lead structure for the synthesis of new anticancer agents, potentially offering novel mechanisms of action against various cancer cell lines .
Antiplatelet and Cardiovascular Applications
The compound’s derivatives have demonstrated antiplatelet activity, which is essential in the prevention of thrombosis . This indicates its potential use in cardiovascular research, particularly in the development of treatments for preventing heart attacks and strokes.
Agrochemical Applications
Pyridazine and pyridazinone rings are also found in agrochemicals. The compound could be utilized in the synthesis of new herbicides or pesticides, contributing to the agricultural industry by controlling unwanted plant growth and pests .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13-4-2-5-14(12-13)25(21,22)18-9-10-23-17-8-7-15(19-20-17)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNMNJVEICYKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)
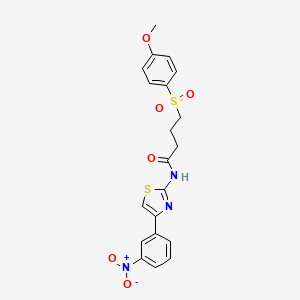
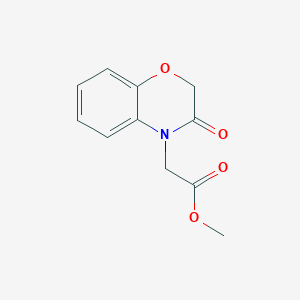

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
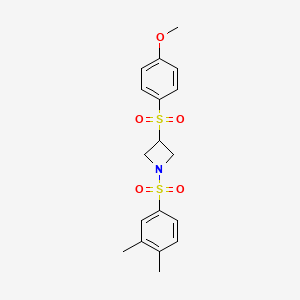
![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

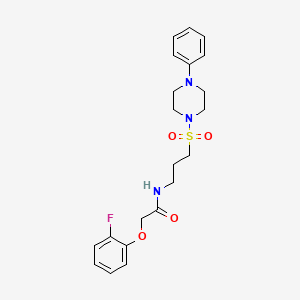
![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)
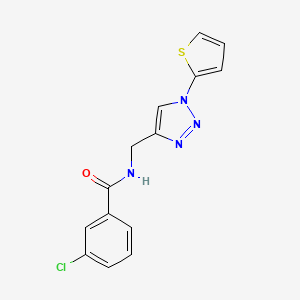
![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)

